

Application Note: High-Sensitivity Analysis of Pirimicarb Residues in Soil and Water

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Compound of Interest

Compound Name: Pirimicarb-d6

Cat. No.: B1357182

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Introduction

Pirimicarb is a selective carbamate insecticide widely used to control aphids on a variety of crops.^[1] As a synthetic aminopyrimidine, it functions as an acetylcholinesterase inhibitor.^[2] Due to its application in agriculture, there is a potential for contamination of soil and water resources through processes like spray drift or runoff.^{[3][4]} Monitoring pirimicarb residues in these environmental matrices is crucial to ensure environmental safety and prevent potential risks to ecosystems and human health. This application note provides detailed protocols for the extraction and quantification of pirimicarb in soil and water samples using modern analytical techniques.

The methodologies described herein are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for soil samples and Solid-Phase Extraction (SPE) for water samples.^{[5][6]} Subsequent analysis is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high sensitivity and selectivity for trace-level quantification.^[7]
^[8]

Methodology and Protocols

This section details the step-by-step procedures for analyzing pirimicarb residues. For soil analysis, the QuEChERS method is employed, which involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.^{[7][9]} For water

analysis, a solid-phase extraction (SPE) protocol is used to concentrate the analyte and remove impurities.[6]

Protocol 1: Pirimicarb Residue Analysis in Soil via QuEChERS and LC-MS/MS

1. Apparatus and Reagents

- High-speed homogenizer or mechanical shaker
- Centrifuge capable of ≥ 3000 rcf
- Vortex mixer
- Analytical balance
- 50 mL and 15 mL polypropylene centrifuge tubes
- Syringe filters (0.2 μm)
- Autosampler vials
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate dibasic sesquihydrate
- Sodium citrate tribasic dihydrate
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Pirimicarb analytical standard
- Reagent water, HPLC grade

2. Sample Preparation and Extraction

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of reagent water, vortex, and allow to hydrate for 30 minutes.[\[5\]](#)[\[10\]](#)
- Add 10 mL of acetonitrile to the tube.[\[10\]](#)
- Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of the pesticide residues.[\[10\]](#)
- Add a pre-packaged salt mixture containing 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[\[8\]](#)
- Immediately cap and shake vigorously for at least 2 minutes.[\[10\]](#)
- Centrifuge the sample at ≥ 3000 rcf for 5 minutes to separate the layers.[\[10\]](#)

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18 sorbent.[\[10\]](#) The combination of PSA and C18 provides cleaner extracts compared to PSA alone.[\[11\]](#)
- Vortex the tube for 1 minute to facilitate the cleanup process.
- Centrifuge for 2 minutes at high rcf (e.g., ≥ 5000).[\[10\]](#)
- Filter the purified supernatant through a 0.2 μm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[\[10\]](#)

Protocol 2: Pirimicarb Residue Analysis in Water via SPE and LC-MS/MS

1. Apparatus and Reagents

- Solid-Phase Extraction (SPE) manifold
- C18 SPE cartridges (e.g., 500 mg, 6 mL)

- Graduated cylinders
- Evaporation system (e.g., nitrogen evaporator)
- Autosampler vials
- Methanol (MeOH), HPLC grade
- Ethyl acetate, HPLC grade
- Reagent water, HPLC grade
- Pirimicarb analytical standard

2. Sample Preparation and Extraction

- Filter the water sample (e.g., 500 mL) to remove any particulate matter.
- Condition the C18 SPE cartridge: Sequentially pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading: Pass the 500 mL water sample through the conditioned C18 cartridge at a steady flow rate of approximately 10-12 mL/min.[6]
- Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences.
- Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
- Elution: Elute the trapped pirimicarb from the cartridge by passing 5-10 mL of ethyl acetate through it.[6] Collect the eluate in a clean collection tube.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition for LC-MS/MS analysis.
- Transfer the final extract into an autosampler vial for analysis.

Instrumental Analysis: HPLC-MS/MS

The analysis of pirimicarb is typically performed using a reversed-phase HPLC column coupled to a tandem mass spectrometer.^[7]

- HPLC System:
 - Column: C18 analytical column (e.g., 2.1 x 150 mm, 5 μ m)^[1]
 - Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
 - Mobile Phase B: Acetonitrile or Methanol
 - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: 0.4 mL/min^[1]
 - Injection Volume: 5-10 μ L
 - Column Temperature: 30-40 $^{\circ}$ C
- Mass Spectrometer:
 - Ionization Mode: Electrospray Ionization (ESI), Positive Mode^[7]
 - Monitoring Mode: Multiple Reaction Monitoring (MRM)
 - Precursor Ion $[M+H]^+$: m/z 239.3^[7]
 - Product Ions: At least two product ions should be monitored for quantification and confirmation. Specific product ions and collision energies should be optimized by infusing a standard solution.

Data Presentation and Method Performance

Method validation is critical to ensure reliable and accurate results. Key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).[\[12\]](#)[\[13\]](#)

Table 1: Method Performance for Pirimicarb Analysis in Soil

Parameter	Value	Reference
Extraction Method	QuEChERS	[5] [10]
Analytical Technique	GC-MS/MS	[14]
Limit of Detection (LOD)	2.6 µg/kg	[14]
Recovery	85-112% (at 0.1-1 mg/kg)	[14]

| Precision (%RSD) | < 6% [\[14\]](#) |

Table 2: Method Performance for Pirimicarb Analysis in Water

Parameter	Value	Reference
Extraction Method	Solid-Phase Microextraction (SPME)	[15]
Analytical Technique	GC-MS	[15]
Limit of Detection (LOD)	0.04-0.1 µg/L	[15]
Limit of Quantification (LOQ)	0.1-0.2 µg/L	[15]
Linearity Range	0.1-4.0 µg/L ($R^2 > 0.991$)	[15]

| Precision (%RSD) | < 15% [\[15\]](#) |

Note: Performance characteristics can vary depending on the specific instrumentation, matrix, and laboratory conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow for both soil and water samples.

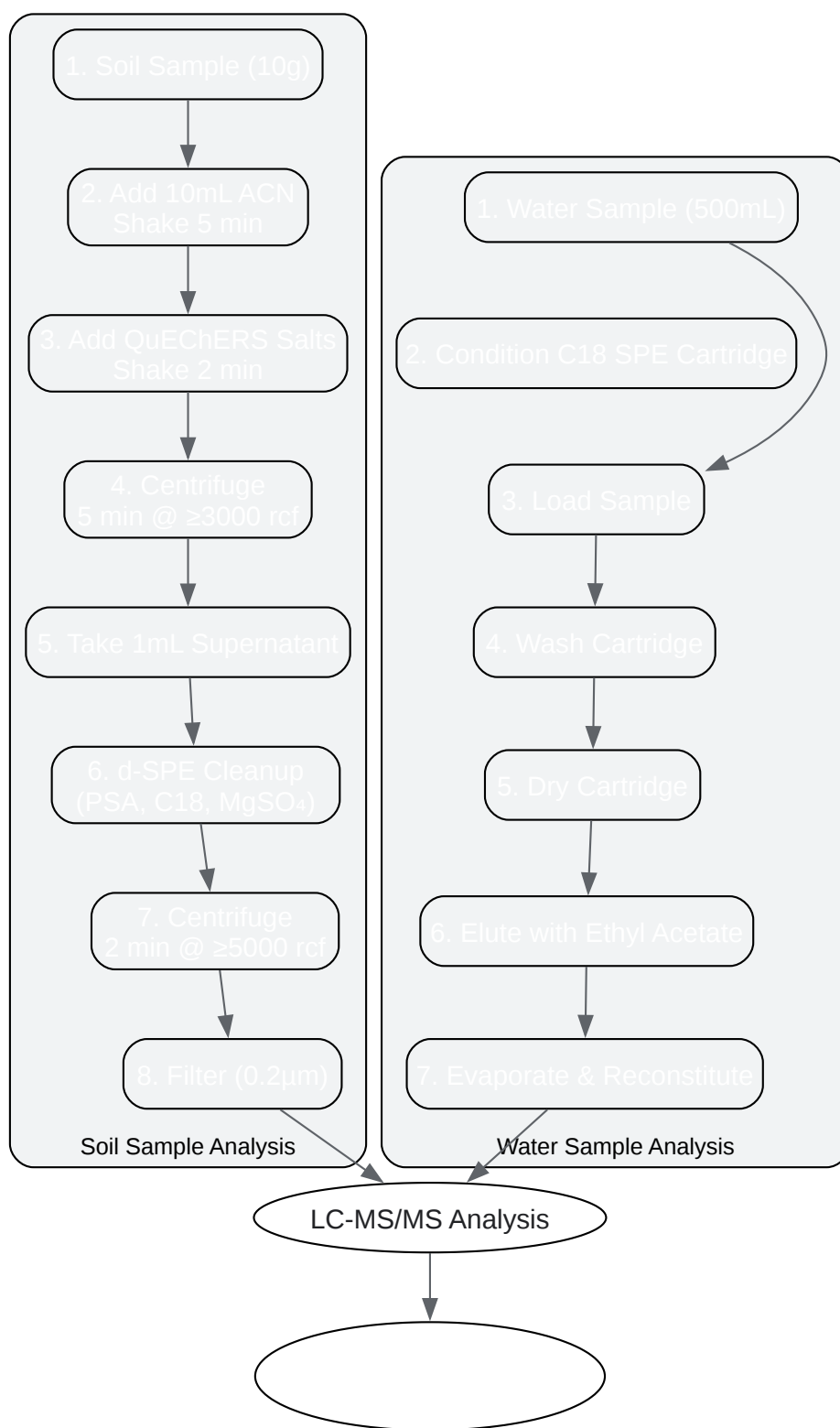


Figure 1. Analytical Workflow for Pirimicarb Residue Analysis

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Caption: Figure 1. Analytical Workflow for Pirimicarb Residue Analysis.

Pirimicarb Degradation Pathway

Pirimicarb can degrade in the environment through processes like photolysis.[2][16] The primary degradation pathway involves photooxidation, leading to the formation of metabolites. [16]

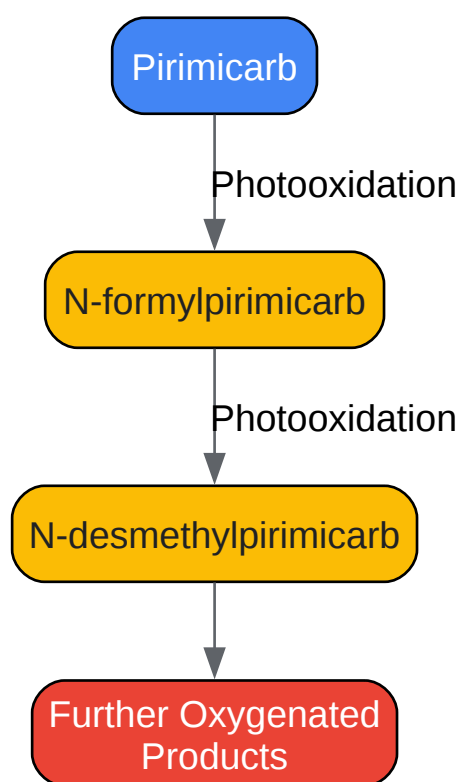


Figure 2. Environmental Degradation Pathway of Pirimicarb

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Caption: Figure 2. Environmental Degradation Pathway of Pirimicarb.

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